molecular formula C14H18N2O5 B2413654 Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate CAS No. 5671-75-0

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate

Cat. No.: B2413654
CAS No.: 5671-75-0
M. Wt: 294.307
InChI Key: NZPPCTQNAUXHIV-UHFFFAOYSA-N
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Description

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate is an organic compound with the molecular formula C14H18N2O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group and an amino group linked to a malonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 2-methoxypyridine-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(((2-methoxypyridin-4-yl)amino)methylene)malonate
  • Diethyl 2-(((2-methoxypyridin-5-yl)amino)methylene)malonate
  • Diethyl 2-(((2-methoxypyridin-6-yl)amino)methylene)malonate

Uniqueness

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

diethyl 2-[[(2-methoxypyridin-3-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-4-20-13(17)10(14(18)21-5-2)9-16-11-7-6-8-15-12(11)19-3/h6-9,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPPCTQNAUXHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(N=CC=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-amino-2-methoxypyridine (12.0 g) was reacted with diethyl ethoxymethylene malonate (23.0 g) at a temperature of 120° C. to 130° C. for 30 minutes while distilling ethanol produced during the reaction. After completion of the reaction, the reaction mixture was cooled to 60° C., and poured into petroleum ether (200 ml) and cooled to 0° C. The resulting precipitates were filtered to give 23.5 g (82%) of the titled compound.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
82%

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